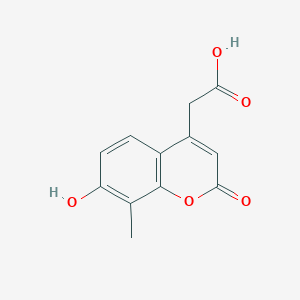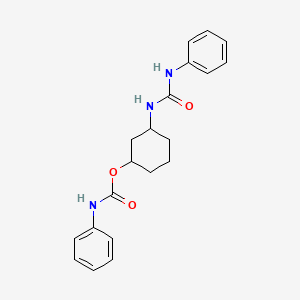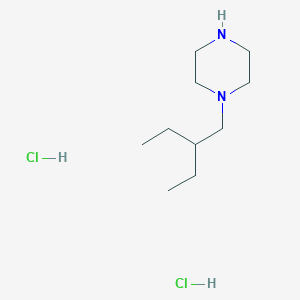
(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid” is an organic compound . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method uses Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined experimentally . Spectroscopic techniques like IR and NMR can provide information about its chemical structure .Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of several derivatives that have shown notable antimicrobial activity . For instance, it has been used to prepare (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which is a key intermediate for the synthesis of several series of new compounds such as Schiff’s bases, formic acid N’-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl] hydrazide, and acetic acid N’-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetyl] hydrazide .
Antifungal Activity
The derivatives of this compound have also been reported to exert antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Tuberculostatic Activity
Some derivatives of this compound have shown tuberculostatic activity . This suggests that it could be used in the development of new treatments for tuberculosis.
Anti-HIV Activity
Research has shown that coumarins, a group of compounds that include (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid, have been tested for anti-HIV activity .
Anticancer Activity
Coumarins have been tested for their anticancer properties . For instance, 4-Methyl-7-oxy-glucoside coumarin, a derivative of this compound, can effectively inhibit the proliferation of breast cancer cells .
Anti-Alzheimer Activity
Coumarins have also been tested for anti-Alzheimer activity . This suggests that this compound could potentially be used in the development of new treatments for Alzheimer’s disease.
Anti-Inflammatory Activity
Coumarins have been tested for their anti-inflammatory properties . This suggests that this compound could potentially be used in the development of new anti-inflammatory drugs.
Anti-Viral Activity
Coumarins have been tested for their anti-viral properties . This suggests that this compound could potentially be used in the development of new antiviral drugs.
Future Directions
The future research directions for this compound could include further investigation of its synthesis methods, exploration of its chemical reactions, and evaluation of its biological properties. Given the wide range of biological properties exhibited by coumarins, this compound could be a potential candidate for drug development .
properties
IUPAC Name |
2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6-9(13)3-2-8-7(4-10(14)15)5-11(16)17-12(6)8/h2-3,5,13H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHPMUSEMDEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722598.png)




![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)
![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)

![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)
![1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone](/img/structure/B2722612.png)
![4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2722614.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)